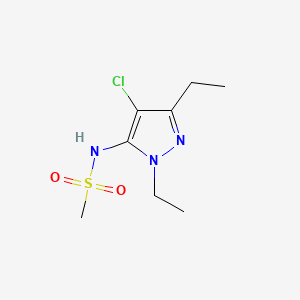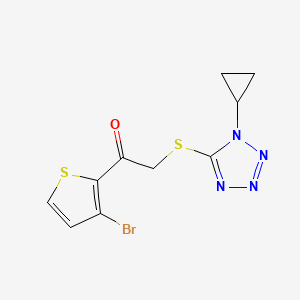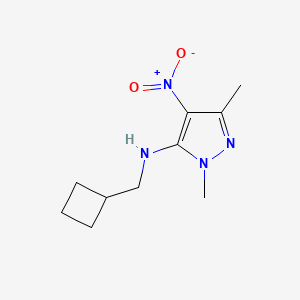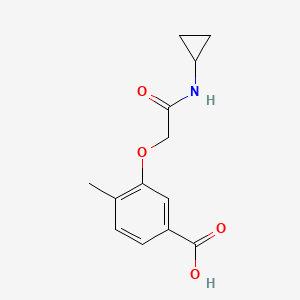
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid is an organic compound that features a cyclopropylamino group, an oxoethoxy linkage, and a methylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Intermediate: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino group.
Introduction of the Oxoethoxy Linkage: The oxoethoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the oxoethoxy moiety.
Attachment to the Methylbenzoic Acid Core: The final step involves coupling the cyclopropylamino-oxoethoxy intermediate with a methylbenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a key role in binding to these targets, while the oxoethoxy linkage and methylbenzoic acid moiety contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Cyclopropylamino)-2-oxoethoxy)-benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-Methylbenzoic acid derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(2-(Cyclopropylamino)-2-oxoethoxy)-4-methylbenzoic acid is unique due to the combination of its cyclopropylamino group, oxoethoxy linkage, and methylbenzoic acid core. This unique structure may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-[2-(cyclopropylamino)-2-oxoethoxy]-4-methylbenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-8-2-3-9(13(16)17)6-11(8)18-7-12(15)14-10-4-5-10/h2-3,6,10H,4-5,7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
JYFUCWBIPHQNSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)OCC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


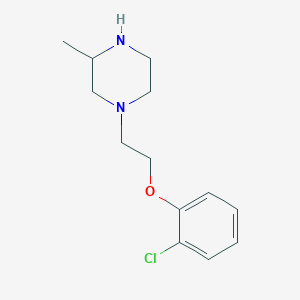


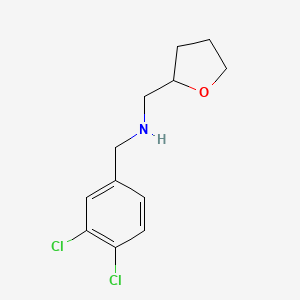
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
